4-Methanesulfonyl-3,3-dimethylbut-1-yne
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Overview
Description
4-Methanesulfonyl-3,3-dimethylbut-1-yne is a chemical compound with the molecular formula C7H12O2S It is characterized by the presence of a methanesulfonyl group attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-3,3-dimethylbut-1-yne typically involves the reaction of 3,3-dimethylbut-1-yne with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3,3-dimethylbut-1-yne+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-3,3-dimethylbut-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydrocarbons.
Scientific Research Applications
4-Methanesulfonyl-3,3-dimethylbut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-3,3-dimethylbut-1-yne involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbut-1-yne: Lacks the methanesulfonyl group, making it less reactive in certain types of reactions.
4-Methanesulfonyl-2-butyne: Similar structure but with different positioning of the methanesulfonyl group.
4-Methanesulfonyl-3-butene: Contains a double bond instead of a triple bond.
Uniqueness
4-Methanesulfonyl-3,3-dimethylbut-1-yne is unique due to the presence of both a methanesulfonyl group and a triple bond. This combination provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H12O2S |
---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
3,3-dimethyl-4-methylsulfonylbut-1-yne |
InChI |
InChI=1S/C7H12O2S/c1-5-7(2,3)6-10(4,8)9/h1H,6H2,2-4H3 |
InChI Key |
GVSRULDETFHBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)C)C#C |
Origin of Product |
United States |
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